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molecular formula C16H10N2O4 B8381160 2-(1,3-Benzodioxol-5-yl)-6-nitroquinoline

2-(1,3-Benzodioxol-5-yl)-6-nitroquinoline

Cat. No. B8381160
M. Wt: 294.26 g/mol
InChI Key: XZIYOOHSELSKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968558B2

Procedure details

2-chloro-6-nitroquinoline (5.2 g, 25 mmol) (prepared according to Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), 3,4-(methylenedioxy)phenylboronic acid (5.0 g, 30 mmol), palladium dichloride bis(triphenilphosphine) (350 mg, 0.5 mmol) and barium hydroxide octahydrate (18.9 g, 60 mmol) in 150 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture of reaction is evaporated under vacuum and the residue is chromatographed on silica gel (CH2Cl2) to afford 2.0 g (27%) of the titled product.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.B(O)(O)[C:16]1[CH:21]=[CH:20][C:19]2[O:22][CH2:23][O:24][C:18]=2[CH:17]=1.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>C1COCC1.[Pd](Cl)Cl>[O:22]1[C:19]2[CH:20]=[CH:21][C:16]([C:2]3[CH:11]=[CH:10][C:9]4[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=4)[N:3]=3)=[CH:17][C:18]=2[O:24][CH2:23]1 |f:2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
B(C1=CC2=C(C=C1)OCO2)(O)O
Name
Quantity
18.9 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
palladium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of reaction
CUSTOM
Type
CUSTOM
Details
is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=NC1=CC=C(C=C1C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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